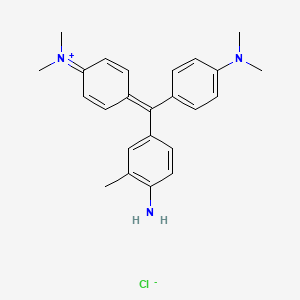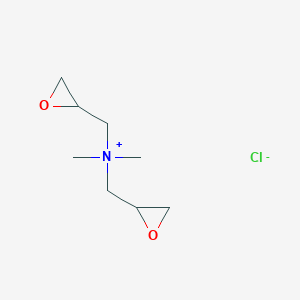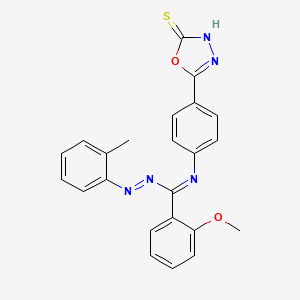
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((2-methoxyphenyl)((2-methylphenyl)azo)methylene)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((2-methoxyphenyl)((2-methylphenyl)azo)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione derivatives typically involves the cyclization of substituted phenylhydrazides with carbon disulfide in the presence of a base such as potassium hydroxide in ethanol under reflux conditions . Another method involves the cyclization of N-(aryl)-1,2-hydrazinedicarboxamides mediated by tosylchloride/pyridine in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole-2(3H)-thione derivatives are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scalability and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Reduction of the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interactions with various molecular targets and pathways. These compounds can engage in hydrogen bonding interactions with receptors, leading to their biological activities. For example, their antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase or ATPase activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Disubstituted 1,3,4-oxadiazole derivatives: Known for their antimicrobial potency.
Sulfone derivatives containing 1,3,4-oxadiazole moieties: Exhibits antifungal activity.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((2-methoxyphenyl)((2-methylphenyl)azo)methylene)amino)phenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Properties
CAS No. |
122352-05-0 |
|---|---|
Molecular Formula |
C23H19N5O2S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C23H19N5O2S/c1-15-7-3-5-9-19(15)25-26-21(18-8-4-6-10-20(18)29-2)24-17-13-11-16(12-14-17)22-27-28-23(31)30-22/h3-14H,1-2H3,(H,28,31) |
InChI Key |
FQHHQXSWQYGJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


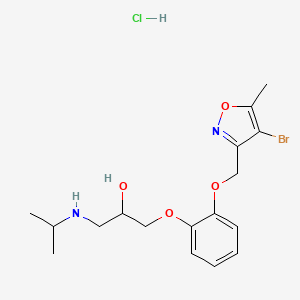

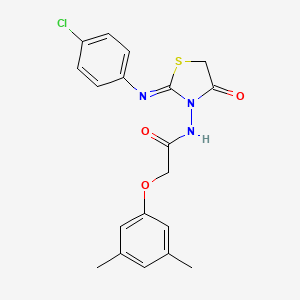
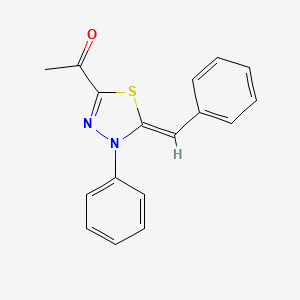
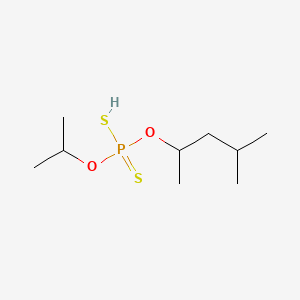




![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)

